molecular formula C21H16O6 B1222244 Retrojusticidin B CAS No. 82001-16-9

Retrojusticidin B

Cat. No.: B1222244
CAS No.: 82001-16-9
M. Wt: 364.3 g/mol
InChI Key: TXDMVCNSUVLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retrojusticidin B is a natural product found in Phyllanthus myrtifolius with data available.

Scientific Research Applications

Pharmacological Properties

Antiviral Activity
Retrojusticidin B has been identified as an anti-HIV agent, specifically targeting reverse transcriptase. In studies conducted on rats, the compound exhibited significant oral bioavailability, with values of 22.1% when suspended in Tween 80 and 33.1% in corn oil. The elimination half-lives were recorded at 22.9 minutes and 36.2 minutes respectively, indicating a relatively rapid metabolism in vivo . These pharmacokinetic properties suggest that this compound could be a viable candidate for further development in antiviral therapies.

Metabolic Studies
The metabolism of this compound has been characterized through the isolation of its metabolites in rat urine. Phase II conjugated metabolites were identified following solvolysis and enzymatic hydrolysis, which are critical for understanding the compound's bioactive potential and safety profile . This information is essential for future clinical applications as it provides insights into how the body processes the compound.

Synthesis and Chemical Applications

Total Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs. A notable approach involves palladium-promoted cocyclization reactions, which facilitate the construction of complex lignan structures under environmentally benign conditions . These methods not only enhance yield but also reduce the environmental impact associated with traditional synthesis techniques.

Case Studies on Synthesis
A comprehensive study reported the total synthesis of this compound utilizing an aryl–alkyl Suzuki cross-coupling reaction as a pivotal step. The synthesis pathway included several key transformations that resulted in high yields of the desired product . This case study exemplifies the practical application of modern organic chemistry techniques to produce bioactive compounds efficiently.

Comparative Analysis of Applications

Application Area Details
Antiviral Activity Effective against HIV reverse transcriptase; pharmacokinetic studies show promising bioavailability and metabolism rates .
Metabolic Studies Characterization of metabolites provides insights into safety and efficacy; phase II conjugates identified in rat urine .
Synthesis Techniques Advanced synthetic methods such as palladium-promoted cocyclization enable efficient production; environmentally friendly approaches utilized .

Properties

CAS No.

82001-16-9

Molecular Formula

C21H16O6

Molecular Weight

364.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H16O6/c1-23-17-7-12-5-14-15(9-25-21(14)22)20(13(12)8-18(17)24-2)11-3-4-16-19(6-11)27-10-26-16/h3-8H,9-10H2,1-2H3

InChI Key

TXDMVCNSUVLKHW-UHFFFAOYSA-N

SMILES

COC1=CC2=CC3=C(COC3=O)C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC2=CC3=C(COC3=O)C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5

Key on ui other cas no.

82001-16-9

Synonyms

retrojusticidin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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